

# Physicochemical Properties of Methyl 6-hydroxy-5-nitronicotinate: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Methyl 6-hydroxy-5-nitronicotinate

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## Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of **Methyl 6-hydroxy-5-nitronicotinate** (CAS No: 222970-61-8). Due to a scarcity of direct experimental data for this compound, this document consolidates available computed data and complements it with experimental data from structurally related analogs. Detailed experimental protocols for synthesis and property determination are proposed based on established chemical principles. This guide aims to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in work involving this and related nitropyridine derivatives.

## Chemical Identity and Computed Properties

**Methyl 6-hydroxy-5-nitronicotinate** is a heterocyclic compound belonging to the nitropyridine class of molecules. Its structure incorporates a pyridine ring substituted with a methyl ester, a hydroxyl group, and a nitro group, suggesting its potential for diverse chemical reactivity and biological activity.

Below is a summary of its basic identifiers and computed physicochemical properties.

Property	Value	Source
IUPAC Name	methyl 5-nitro-6-oxo-1H-pyridine-3-carboxylate	PubChem[1]
CAS Number	222970-61-8	PubChem[1]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> N <sub>2</sub> O <sub>5</sub>	PubChem[1]
Molecular Weight	198.13 g/mol	PubChem[1]
Monoisotopic Mass	198.02767130 Da	PubChem[1]
XLogP3-AA (Predicted)	-0.2	PubChem[1]
Topological Polar Surface Area	101 Å <sup>2</sup>	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	5	PubChem[1]
Rotatable Bond Count	2	PubChem[1]

## Experimental Physicochemical Data (Analog Comparison)

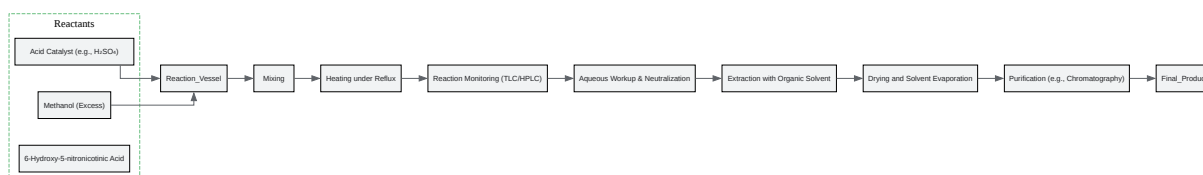
Direct experimental data for the melting point, boiling point, and solubility of **Methyl 6-hydroxy-5-nitronicotinate** are not readily available in the public domain. To provide a reasonable estimation, the experimental data for a close structural analog, Methyl 6-chloro-5-nitronicotinate (CAS No: 59237-53-5), is presented below. The substitution of a hydroxyl group with a chloro group is expected to influence these properties, primarily through differences in intermolecular forces such as hydrogen bonding.

Property	Methyl 6-chloro-5-nitronicotinate	Source
Melting Point	76 °C	ChemicalBook[2]
Boiling Point (Predicted)	317.8 ± 37.0 °C at 760 mmHg	ChemicalBook[2]
Density (Predicted)	1.500 ± 0.06 g/cm <sup>3</sup>	ChemicalBook[2]
pKa (Predicted)	-4.81 ± 0.10	ChemicalBook[2]

## Synthesis and Experimental Protocols

### Proposed Synthesis: Fischer Esterification

A plausible and widely used method for the synthesis of **Methyl 6-hydroxy-5-nitronicotinate** is the Fischer esterification of its carboxylic acid precursor, 6-hydroxy-5-nitronicotinic acid, using methanol in the presence of an acid catalyst. This reaction is an equilibrium process, and using an excess of the alcohol can drive the reaction towards the formation of the ester.



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Caption: Proposed workflow for the synthesis of **Methyl 6-hydroxy-5-nitronicotinate** via Fischer esterification.

## Detailed Experimental Protocol for Fischer Esterification

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-hydroxy-5-nitronicotinic acid (1.0 equivalent).
- **Reagent Addition:** Add a large excess of methanol (e.g., 10-20 equivalents), which also serves as the solvent.
- **Catalyst Addition:** Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 equivalents), to the stirred suspension.
- **Reaction:** Heat the mixture to reflux and maintain for several hours (e.g., 4-24 hours). The reaction progress should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. The excess methanol is then removed under reduced pressure using a rotary evaporator.
- **Neutralization and Extraction:** The residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is then extracted multiple times with an organic solvent such as ethyl acetate.
- **Drying and Concentration:** The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
- **Purification:** The crude **Methyl 6-hydroxy-5-nitronicotinate** can be purified by techniques such as column chromatography on silica gel or recrystallization to obtain the final product of high purity.

## Protocol for Solubility Determination (Isothermal Shake-Flask Method)

A standard and reliable method for determining the solubility of a compound is the isothermal shake-flask method.



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Caption: Logical workflow for the experimental determination of solubility.

- **Preparation:** Add an excess amount of solid **Methyl 6-hydroxy-5-nitronicotinate** to a vial to ensure that a saturated solution can be achieved.
- **Solvent Addition:** Add a precise volume of the desired solvent to the vial.
- **Equilibration:** Seal the vial and place it in a shaker bath at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium.
- **Phase Separation:** After equilibration, allow the vial to stand at the same constant temperature to let the excess solid settle.
- **Sampling and Filtration:** Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid particles.
- **Quantification:** Accurately dilute the filtered solution and determine the concentration of **Methyl 6-hydroxy-5-nitronicotinate** using a validated analytical method, such as HPLC with UV detection.
- **Data Analysis:** Calculate the solubility of the compound in the chosen solvent based on the measured concentration and the dilution factor.

## Spectroscopic Data (Predicted)

No experimental spectroscopic data for **Methyl 6-hydroxy-5-nitronicotinate** is currently available in public databases. Spectroscopic prediction tools can provide estimated data that can aid in the characterization of this compound.

- **<sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl protons of the ester group. The

chemical shifts will be influenced by the electron-withdrawing effects of the nitro and ester groups and the electron-donating effect of the hydroxyl group.

- <sup>13</sup>C NMR Spectroscopy: The carbon NMR spectrum will show signals for the carbon atoms of the pyridine ring, the carbonyl carbon of the ester, and the methyl carbon.
- Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (198.13 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group from the ester or the nitro group.

## Biological Activity and Potential Applications

While there is no specific biological activity data reported for **Methyl 6-hydroxy-5-nitronicotinate**, the broader class of nitropyridine derivatives is known to exhibit a wide range of biological activities. These compounds are considered privileged structures in medicinal chemistry.[3]

Nitropyridine derivatives have been investigated for various therapeutic applications, including:

- Antimicrobial activity: The nitro group can be crucial for the antimicrobial effects of certain compounds.[4]
- Anticancer activity: Some nitropyridine-containing molecules have shown potential as anticancer agents.[3]
- Enzyme inhibition: Certain derivatives have been found to inhibit specific enzymes, making them interesting candidates for drug development.[3]

The presence of the nitro group, hydroxyl group, and methyl ester on the pyridine scaffold of **Methyl 6-hydroxy-5-nitronicotinate** makes it an interesting candidate for further investigation in drug discovery and development programs.[4] It can also serve as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic value.[4]

## Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **Methyl 6-hydroxy-5-nitronicotinate** is classified as a substance that causes

severe skin burns and eye damage.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**Methyl 6-hydroxy-5-nitronicotinate** is a compound of interest with limited publicly available experimental data. This guide has compiled the existing computed physicochemical properties and provided context by comparing them with an experimentally characterized structural analog. The proposed experimental protocols for synthesis and solubility determination offer a practical framework for researchers to generate reliable data for this compound. The discussion on the potential biological activities of the broader nitropyridine class highlights the rationale for further investigation into the therapeutic potential of **Methyl 6-hydroxy-5-nitronicotinate**. This document serves as a foundational resource to facilitate future research and development involving this molecule.

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## References

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